molecular formula C9H17N B145648 Allylcyclohexylamine CAS No. 6628-00-8

Allylcyclohexylamine

Cat. No. B145648
CAS RN: 6628-00-8
M. Wt: 139.24 g/mol
InChI Key: SQGBZKZDUMBTIJ-UHFFFAOYSA-N
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Description

Allylcyclohexylamine is a chemical compound that has been studied for various applications, including its use in the synthesis of natural products and as a functional group in polymer chemistry. It is a versatile building block that can be used to create a range of complex molecules with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of allylcyclohexylamine derivatives has been explored in several studies. For instance, a novel allylcyclohexylamine functionalized siloxane was synthesized for use in pervaporation membranes, which showed promise for the enrichment of 1,3-propanediol from aqueous solutions . Another study reported the synthesis of (1-allylcyclohexa-2,5-dienyl)arenes, which are valuable for the construction of various natural products, through a palladium-mediated arylation-allylation sequence . Additionally, the synthesis of allylic amine building blocks was achieved through hydrozirconation of alkynes followed by transmetalation to dimethylzinc and addition to imines .

Molecular Structure Analysis

The molecular structure of allylcyclohexylamine derivatives can be complex, with the potential for various functional groups and stereochemistry. For example, the reaction of 2-allylcyclohexylamines with NIS led to cyclization and the formation of decahydroquinolines, which could further transform into octahydroindoles depending on the treatment conditions . The structural diversity of these compounds is significant for their potential applications in synthetic chemistry.

Chemical Reactions Analysis

Allylcyclohexylamine and its derivatives participate in a variety of chemical reactions. The reaction of allylcarbinylamine with nitrous acid, for example, resulted in the formation of cyclopropylcarbinol and cyclobutanol, with evidence of isotope-position rearrangement . In another study, cyclohexylamine reacted with different aldehydes to produce distinct products depending on the substituents present, demonstrating the influence of molecular structure on chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylcyclohexylamine derivatives are influenced by their molecular structure. The thermal decomposition of N-allylcyclohexylamine in the gas phase was studied, revealing specific rate constants and activation parameters consistent with a concerted mechanism involving a cyclic six-centre-transition state . Furthermore, cyclohexylamine was found to be an effective organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, highlighting its utility in multicomponent reactions . The arylation of cyclopropylamine and N-arylcyclopropylamines was also achieved using palladium-catalyzed conditions, which tolerated a range of functional groups and heterocycles .

Scientific Research Applications

  • Chemical Analysis and Detection

    • Allylcyclohexylamine and its derivatives have been studied for their chemical properties and detection in biological matrices. For instance, methods for the qualitative and quantitative analysis of arylcyclohexylamines in blood, urine, and vitreous humor were developed using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
  • Material Science Applications

    • In material science, allylcyclohexylamine functionalized siloxane and its blend with styrene-butyl acrylate copolymer have been synthesized and used for pervaporation membranes, showing potential in separation processes (Kanjilal et al., 2015).
  • Pharmaceutical Research

    • Research into the metabolism of various pharmaceutical compounds includes studies on allylcyclohexylamine. For example, the biotransformation of the platinum drug JM216 in cancer patients, where allylcyclohexylamine is a component, was examined to understand its metabolic profile (Raynaud et al., 1996).
  • Chemical Synthesis

    • Allylcyclohexylamine has been used in chemical synthesis, such as in the creation of new psychoactive substances for research purposes. This includes the synthesis and characterization of various N-alkyl-arylcyclohexylamines (Wallach et al., 2016).
  • Analytical Techniques

    • Techniques involving allylcyclohexylamine, such as liquid chromatography with diode array detection and mass spectrometry, have been developed for chemical analysis. This includes the study of hydrolysis of certain compounds, where allylcyclohexylamine plays a role in the analysis process (Bezemer & Rutan, 2001).
  • Environmental Studies

    • Research on allylcyclohexylamine and its sulfate form has been conducted in environmental contexts, such as investigating its effects in animal models, which is vital for understanding its ecological impact (Lorke & Machemer, 1974).

Safety And Hazards

Allylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .

properties

IUPAC Name

N-prop-2-enylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBZKZDUMBTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216476
Record name N-Allylcyclohexylamine
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allylcyclohexylamine

CAS RN

6628-00-8
Record name N-2-Propen-1-ylcyclohexanamine
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Record name N-Allylcyclohexylamine
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Record name Allylcyclohexylamine
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Record name N-Allylcyclohexylamine
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Record name N-ALLYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
S Espinoza, J Lezama, JR Mora, T Cordova… - Computational and …, 2016 - Elsevier
The mechanism of the gas-phase elimination allyl cyclohexyl amine, allyl cyclohexyl sulfide, allyl cyclohexyl ether, and allyl ethyl ether has been studied by using ab initio combined …
Number of citations: 3 www.sciencedirect.com
KW Egger - Journal of the Chemical Society, Perkin Transactions 2, 1973 - pubs.rsc.org
The thermal, unimolecular gas-phase decomposition of N-allylcyclohexylamine to cyclohexylimine and propene has been studied in the temperature range 562–652 K. The rate …
Number of citations: 3 pubs.rsc.org
B Kanjilal, I Noshadi, JR McCutcheon… - Journal of Membrane …, 2015 - Elsevier
This work reports the synthesis of a novel allylcyclohexylamine functionalized siloxane and its phase separated blend with styrene-butyl acrylate copolymer and their application for …
Number of citations: 10 www.sciencedirect.com
JQ Zhou, H Alper - The Journal of Organic Chemistry, 1992 - ACS Publications
… For example, in the reaction involving JV-allylcyclohexylamine and HRh(CO)(PPh3)3, the … Treatment of N-allylcyclohexylamine with 1:1 CO/H2 and 1 in CH2C12 at 48 atm and 100 C for …
Number of citations: 58 pubs.acs.org
A Chechelska-Noworyta, M Owińska… - Journal of Organometallic …, 2019 - Elsevier
1,3,3-tetramethyldisiloxane (M 2 H ) was used as the hydrosilylating agent for nitrogen-containing alkene derivatives: N-allylaniline (Naa), N-allylcyclohexylamine (Nach), N-…
Number of citations: 14 www.sciencedirect.com
KW Egger, P Vitins - International Journal of Chemical Kinetics, 1974 - Wiley Online Library
… The observed activation parameters for the title reaction together with those observed earlier for triallylamine and allylcyclohexylamine are consistent with the proposed concerted …
Number of citations: 26 onlinelibrary.wiley.com
M Manßen, I Töben, C Kahrs, JH Bölte… - …, 2017 - ACS Publications
The N–H and C–H bond activation reactions at ambient conditions of seven different secondary allyl amines (Aa–g) with bis(η 5 :η 1 -pentafulvene)titanium complexes (1) have been …
Number of citations: 20 pubs.acs.org
M Owińska, A Chechelska-Noworyta… - Journal of Polymer …, 2021 - Springer
… [32] reported the reaction of PHMS with various amounts of N-allylcyclohexylamine, in the presence of H 2 PtCl 6 as a catalyst (toluene, 70 C). Using cyclohexylamine-functionalized …
Number of citations: 1 link.springer.com
P Vitins, KW Egger - Helvetica Chimica Acta, 1974 - Wiley Online Library
… In analogous fashion to the pyrolysis of N-allylcyclohexylamine [4] the reaction proceeds via … In analogy with the thermolysis of N-allylcyclohexylamine [4], recently investigated in this …
Number of citations: 17 onlinelibrary.wiley.com
G Martin, J Ascanio - Reaction Kinetics and Catalysis Letters, 1989 - Springer
… In this work, the pyrolysis of cyclohexyl allyl ether and cyclohexyl allyl thioether have been studied in order to compare their reactivities with that of the N-allylcyclohexylamine [5] as well …
Number of citations: 5 link.springer.com

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